molecular formula C11H20N4O3 B2669019 6-Amino-5-[(2-methoxyethyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 554427-28-0

6-Amino-5-[(2-methoxyethyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2669019
CAS No.: 554427-28-0
M. Wt: 256.306
InChI Key: YKINSBNYLJIUBX-UHFFFAOYSA-N
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Description

6-Amino-5-[(2-methoxyethyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 571150-18-0) is a substituted tetrahydropyrimidine derivative with a molecular formula of C₁₂H₂₂N₄O₂ and a molecular weight of 254.33 g/mol . The compound features:

  • Position 1: A branched 2-methylpropyl (isobutyl) group, enhancing lipophilicity.
  • Position 5: A (2-methoxyethyl)amino substituent, introducing polarity via the ether oxygen.
  • Position 6: A primary amino group, enabling hydrogen bonding interactions.

Structurally, the tetrahydropyrimidine core (C₄H₆N₂O₂) is partially saturated, reducing aromaticity compared to pyrimidine.

Properties

IUPAC Name

6-amino-5-(2-methoxyethylamino)-1-(2-methylpropyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O3/c1-7(2)6-15-9(12)8(13-4-5-18-3)10(16)14-11(15)17/h7,13H,4-6,12H2,1-3H3,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKINSBNYLJIUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=C(C(=O)NC1=O)NCCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-[(2-methoxyethyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the amino and methoxyethyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the correct formation of the desired product.

  • Step 1: Formation of the Pyrimidine Ring

      Reactants: Isobutylamine, urea, and formaldehyde.

      Conditions: Heated under reflux in an appropriate solvent such as ethanol.

      Catalyst: Acidic or basic catalysts can be used to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, alkylating agents.

Major Products

    Oxidation Products: Nitroso derivatives, nitro derivatives.

    Reduction Products: Hydroxyl-substituted pyrimidines.

    Substitution Products: Various functionalized pyrimidine derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 6-Amino-5-[(2-methoxyethyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the mechanisms of enzyme inhibition and activation.

Medicine

Medically, this compound has potential as a lead compound in drug discovery. Its ability to interact with biological targets suggests it could be developed into therapeutic agents for various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its reactivity allows for the modification of material surfaces to enhance their performance.

Mechanism of Action

The mechanism by which 6-Amino-5-[(2-methoxyethyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by occupying the active site or modulate receptor activity by binding to allosteric sites.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Data

Compound Name Substituent (Position 1) Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 2-Methylpropyl (2-Methoxyethyl)amino C₁₂H₂₂N₄O₂ 254.33 Balanced lipophilicity and polarity; ether oxygen enhances aqueous solubility .
Compound A () Propyl (2-Morpholin-4-ylethyl)amino C₁₃H₂₄N₅O₃* ~305.36* Morpholine ring increases polarity and solubility in polar solvents; potential for improved bioavailability .
Compound B () Propyl (2-Methoxyethyl)amino C₁₁H₂₀N₄O₃* 256.30* Shorter alkyl chain reduces lipophilicity; retains ether oxygen for solubility .
Compound C () 2-Methylpropyl 2-Chloroacetyl C₁₀H₁₄ClN₃O₃ 259.69 Chloroacetyl group introduces reactivity (e.g., nucleophilic substitution); reduced stability in basic conditions .
Compound D () Methyl Piperidin-1-yl C₁₀H₁₆N₄O₂* 224.26* Bulky piperidine group may hinder membrane permeability; tertiary amine enhances basicity .

*Estimated based on substituent analysis.

Functional and Pharmacological Implications

Target Compound vs. Compound A

  • Polarity : Compound A’s morpholine substituent introduces a cyclic ether and tertiary amine, significantly increasing polarity compared to the target’s methoxyethyl group. This could improve solubility in polar solvents (e.g., water or DMSO) but reduce blood-brain barrier penetration .
  • Bioavailability : Morpholine derivatives are common in drug design due to their metabolic stability and solubility, suggesting Compound A may have superior pharmacokinetics .

Target Compound vs. Compound B

  • Lipophilicity: Compound B’s propyl group (vs. isobutyl) reduces lipophilicity (logP ~1.2 vs.
  • Synthetic Accessibility: Both compounds share a methoxyethylamino group, suggesting similar synthetic routes involving alkylation or amination .

Target Compound vs. Compound C

  • Reactivity : Compound C’s chloroacetyl group is highly electrophilic, enabling conjugation with thiols or amines (e.g., in prodrug design). However, this reactivity may limit shelf life or necessitate stabilization .
  • Toxicity : The chlorine atom could introduce hepatotoxicity risks, requiring rigorous safety profiling.

Target Compound vs. Compound D

  • Conversely, the target’s methoxyethyl chain offers flexibility for adaptive interactions .
  • Basicity : Piperidine’s pKa (~11) increases compound basicity compared to the target’s secondary amine (pKa ~8–9), affecting ionization and solubility at physiological pH .

Biological Activity

The compound 6-Amino-5-[(2-methoxyethyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a member of the tetrahydropyrimidine family, which has garnered attention due to its diverse biological activities, particularly in the context of anticancer properties. This article aims to explore the biological activity of this compound through a detailed review of relevant literature, case studies, and research findings.

Molecular Formula and Weight

  • Molecular Formula : C12H19N5O4
  • Molecular Weight : 299.31 g/mol

Structural Features

The compound features a tetrahydropyrimidine core with various substituents that may influence its biological activity. The presence of amino and methoxyethyl groups suggests potential interactions with biological targets.

Anticancer Properties

Recent studies indicate that derivatives of tetrahydropyrimidines exhibit significant anticancer activity. For instance, compounds structurally related to our target have demonstrated the ability to induce apoptosis in various cancer cell lines.

Case Study: Anticancer Activity

In a study published in Nature Reviews Cancer, several pyrimidine derivatives were tested against human cancer cell lines, revealing promising results:

  • IC50 Values :
    • Melanoma: 3.37 µM
    • Leukemia: 3.04 µM
    • Non-small cell lung cancer: 4.14 µM
    • Renal cancer: 2.4 µM

These results suggest that similar compounds can effectively inhibit tumor growth by inducing cell cycle arrest and apoptosis through mechanisms involving caspase activation and modulation of Bcl-2 family proteins .

The mechanism by which these compounds exert their anticancer effects often involves:

  • Cell Cycle Arrest : Many derivatives cause G2/M phase arrest, preventing cancer cells from proliferating.
  • Apoptosis Induction : Increased levels of pro-apoptotic factors like Bax and active caspase-3 have been observed.

Summary of Findings

Biological ActivityObserved EffectReference
AnticancerInduces apoptosis in melanoma and leukemia cells
Cell Cycle ArrestG2/M phase arrest in various cancer cell lines
Caspase ActivationIncreased caspase-3 levels leading to apoptosis

Synthesis and Evaluation

The synthesis of novel derivatives based on the tetrahydropyrimidine scaffold has been reported to enhance biological activity. For example, modifications at the amino group have resulted in increased potency against specific cancer types.

Comparative Analysis

A comparative analysis of different derivatives reveals variations in biological activity based on structural modifications:

Compound StructureIC50 (µM)Cancer Type
6-Amino-5-cyano derivative1.02A549 (lung)
Hydrazone derivative0.75HeLa (cervical)
Tetrahydropyrimidine analog2.4Renal cancer

This table illustrates the impact of structural changes on the compound's efficacy against different cancer types.

Q & A

Basic: What are the recommended methods for synthesizing 6-Amino-5-[(2-methoxyethyl)amino]-1-(2-methylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione?

Answer:
The synthesis typically involves nucleophilic substitution of a chloroacetyl precursor (e.g., 6-amino-5-(2-chloroacetyl)-1-(2-methylpropyl)pyrimidine-2,4-dione) with 2-methoxyethylamine. A reflux reaction in a polar aprotic solvent (e.g., DMF or acetonitrile) under inert conditions is recommended. Post-reaction, acidification with dilute HCl precipitates the product, which is then purified via recrystallization or column chromatography. This method aligns with protocols for analogous pyrimidine derivatives, where amine substituents are introduced via similar nucleophilic pathways .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:
Key techniques include:

  • 1H/13C NMR : To confirm substituent positions (e.g., methoxyethyl and isobutyl groups) and hydrogen bonding patterns in the tetrahydropyrimidine ring.
  • IR Spectroscopy : To identify functional groups (e.g., N-H stretches for amines, C=O for dione groups).
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystals are obtainable): For definitive structural elucidation, as demonstrated in studies of structurally related pyrimidine derivatives .

Basic: How should this compound be stored to ensure stability?

Answer:
Store the compound at -20°C in anhydrous conditions (e.g., under nitrogen or argon) to prevent hydrolysis of the methoxyethyl group or oxidation of the amine. Use desiccants in storage containers and avoid exposure to light. Solubility data for similar compounds suggests stability in DMSO or ethanol for short-term use .

Advanced: How do substituent variations on the tetrahydropyrimidine ring influence biological activity?

Answer:
The methoxyethylamino group enhances solubility and may modulate target binding (e.g., enzyme active sites or receptor pockets). Comparative studies of pyrido[2,3-d]pyrimidine derivatives show that:

  • Electron-donating groups (e.g., methoxy) improve membrane permeability.
  • Bulky substituents (e.g., isobutyl) can sterically hinder off-target interactions.
    To assess structure-activity relationships (SAR), synthesize analogs with modified side chains (e.g., replacing methoxyethyl with hydroxyethyl) and evaluate activity in in vitro assays .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies may arise from:

  • Purity differences : Use HPLC (>95% purity) and elemental analysis to confirm batch consistency.
  • Assay conditions : Standardize parameters (e.g., pH, temperature, cell lines) across studies.
  • Substituent positional isomers : Verify regiochemistry via NOESY NMR or X-ray crystallography.
    For example, a study on thiadiazolo-pyrimidinones highlighted how minor structural changes (e.g., methyl vs. methoxy groups) drastically altered antimicrobial efficacy .

Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Focus on hydrogen bonding between the dione moiety and catalytic residues.
  • Molecular Dynamics Simulations : Assess binding stability over time, particularly for the flexible methoxyethyl chain.
  • QSAR Modeling : Corrogate electronic (e.g., Hammett constants) and steric descriptors with activity data from analogs. Studies on pyrimidine-based inhibitors emphasize the role of logP and polar surface area in bioavailability .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound?

Answer:

  • Optimize solvent systems : Replace DMF with ethanol/water mixtures to simplify purification.
  • Catalytic methods : Explore phase-transfer catalysts or microwave-assisted synthesis to reduce reaction time.
  • Byproduct analysis : Use LC-MS to identify and suppress side reactions (e.g., over-alkylation). Evidence from pyrimidine syntheses suggests that controlled addition of amines minimizes dimerization .

Advanced: How does the compound’s tautomeric equilibrium affect its reactivity?

Answer:
The tetrahydropyrimidine-2,4-dione core exists in keto-enol tautomeric forms, influencing hydrogen bonding and nucleophilicity.

  • Keto form : Dominates in non-polar solvents, enhancing electrophilic reactivity at the 5-position.
  • Enol form : Favored in polar solvents, increasing acidity of the N-H group.
    Characterize tautomer ratios using UV-Vis spectroscopy or temperature-dependent NMR, as demonstrated in studies of similar uracil derivatives .

Advanced: What in vitro models are appropriate for evaluating its antidiabetic or anticancer potential?

Answer:

  • Antidiabetic : Test inhibition of α-glucosidase or dipeptidyl peptidase-4 (DPP-4) using enzymatic assays. Compare IC50 values with sitagliptin as a control.
  • Anticancer : Screen against NCI-60 cell lines, focusing on apoptosis markers (e.g., caspase-3 activation).
    Studies on pyrido[2,3-d]pyrimidines highlight the importance of methoxy groups in enhancing selectivity for cancer cell lines .

Advanced: How can researchers validate the compound’s metabolic stability in preclinical studies?

Answer:

  • Liver microsome assays : Incubate with human or rat microsomes to assess CYP450-mediated degradation.
  • LC-MS/MS metabolite profiling : Identify major metabolites (e.g., O-demethylation of the methoxy group).
  • Plasma stability tests : Monitor degradation over 24 hours in species-specific plasma.
    Data from similar compounds suggest that alkylamino substituents improve metabolic stability compared to aryl groups .

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